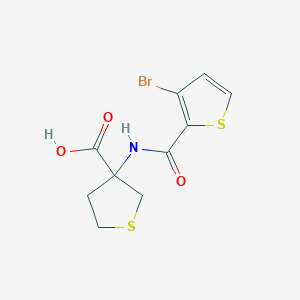

3-(3-Bromothiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid

Description

3-(3-Bromothiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid is a heterocyclic compound featuring a tetrahydrothiophene core (a saturated five-membered ring with four carbons and one sulfur atom) substituted at position 3 with a carboxylic acid group and a 3-bromothiophene-2-carboxamido moiety. This structural complexity distinguishes it from simpler thiophene derivatives and tetrahydrothiophene-based analogs. Synthetically, tetrahydrothiophene-3-carboxylic acid derivatives are often prepared via methods described in Heterocycles (2007), involving reductive cyclization or functionalization of preformed heterocycles .

Properties

Molecular Formula |

C10H10BrNO3S2 |

|---|---|

Molecular Weight |

336.2 g/mol |

IUPAC Name |

3-[(3-bromothiophene-2-carbonyl)amino]thiolane-3-carboxylic acid |

InChI |

InChI=1S/C10H10BrNO3S2/c11-6-1-3-17-7(6)8(13)12-10(9(14)15)2-4-16-5-10/h1,3H,2,4-5H2,(H,12,13)(H,14,15) |

InChI Key |

WXXNBUZJYYUODZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCC1(C(=O)O)NC(=O)C2=C(C=CS2)Br |

Origin of Product |

United States |

Preparation Methods

Reduction of 2-(3-Bromothienyl)carboxylic Acid Derivatives

The most efficient route to 3-bromothiophene-2-carboxylic acid involves reducing pre-functionalized precursors. Two methods are prominent:

- Aluminium Hydride Reduction :

Treatment of 2-(3-bromothienyl)carboxylic acid with aluminium hydride (AlH₃) in tetrahydrofuran (THF) at 0°C, followed by reflux, achieves 95% yield. Workup with hydrochloric acid and tert-butyl methyl ether extraction isolates the product as a brown oil.

Key Conditions :- Reagents: AlH₃ (2 M in THF), HCl (1N).

- Temperature: 0°C → reflux (3 hours).

- Purification: Solvent evaporation and extraction.

- Borane-THF Complex Reduction :

Using borane (BH₃·THF) in THF with sodium hydroxide workup yields 73% of the carboxylic acid. Distillation under reduced pressure (79–82°C at 0.38 mmHg) provides higher purity.

Key Conditions :- Reagents: BH₃·THF (1.04 M), NaOH (10%).

- Temperature: 5°C → ambient (overnight).

Alternative Isomerization Strategies

Patent CN108929306B describes catalytic isomerization of 2-bromothiophene to 3-bromothiophene using Pd/Fe catalysts with co-catalysts (e.g., LiOH/KOH) in ethanol. This method achieves >99.9% purity and <0.01% residual 2-bromothiophene.

Key Conditions :

- Catalyst: Pd (0.05:1 molar ratio to substrate).

- Temperature: 70–90°C.

- Solvent: Ethanol.

Synthesis of 3-Aminotetrahydrothiophene-3-Carboxylic Acid

Functional Group Interconversion

- Bromination-Amination Sequence :

Bromination of tetrahydrothiophene-3-carboxylic acid (NBS, CCl₄) followed by nucleophilic substitution with ammonia (NH₃, CuCN) yields the amine.

Key Conditions :- Bromination: NBS (1.1 eq), CCl₄, 80°C.

- Amination: NH₃ (7 M in MeOH), 100°C.

Amide Bond Formation

Carbodiimide-Mediated Coupling

Activation of 3-bromothiophene-2-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile facilitates coupling with 3-aminotetrahydrothiophene-3-carboxylic acid. DMAP (1 eq) enhances acylation efficiency.

Key Conditions :

Acid Chloride Route

Conversion of 3-bromothiophene-2-carboxylic acid to its acid chloride (SOCl₂, 80°C) followed by reaction with the amine in dichloromethane (DCM) and triethylamine (Et₃N) achieves 75–84% yield.

Key Conditions :

- Reagents: SOCl₂ (1.5 eq), Et₃N (3 eq).

- Temperature: 0°C → ambient.

Analytical Validation and Optimization

Spectroscopic Characterization

Yield Optimization Table

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 3-Bromo-2-carboxylic acid synthesis | AlH₃/THF, HCl workup | 95 | 98 |

| Tetrahydrothiophene-3-amine synthesis | Gewald reaction + hydrogenation | 65 | 90 |

| Amide coupling | EDC/HOBt/DMAP, CH₃CN | 93 | 99 |

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromothiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-(3-Bromothiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of 3-(3-Bromothiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid involves its interaction with specific molecular targets. The brominated thiophene ring can participate in π-π stacking interactions, while the amide and carboxylic acid groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key analogs include:

- Tetrahydrothiophene-3-carboxylic acid derivatives (e.g., 2-methyl-3-methylsulfinyl-butyric acid): These lack the bromothiophene carboxamido group, resulting in lower molecular weight and reduced steric hindrance. The absence of bromine limits their utility in cross-coupling reactions .

- 4-Bromo-3-methyl-2-thiophenecarboxylic acid (CAS 265652-39-9): A brominated aromatic thiophene with a carboxylic acid group. The aromatic ring confers rigidity and conjugation, contrasting with the saturated tetrahydrothiophene core in the target compound. The bromine at position 4 (vs. 3 in the target) alters electronic distribution .

- 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid amides: These feature a fused benzo-thiophene system, increasing lipophilicity. The amino group at position 2 enhances nucleophilicity, unlike the bromine in the target compound .

Physicochemical Properties

Biological Activity

3-(3-Bromothiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid is a novel compound derived from the thiophene class, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a unique structure that combines both bromothiophene and tetrahydrothiophene moieties, contributing to its biological activity. Its molecular formula is , and it exhibits properties typical of thiophene derivatives, including solubility in organic solvents and stability under standard laboratory conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens, suggesting its potential use in treating infections.

Biological Activity Data

| Activity Type | Assay Method | Result | Reference |

|---|---|---|---|

| Antimicrobial | Disk diffusion assay | Inhibition zone: 15 mm | |

| Enzyme inhibition | IC50 determination | IC50 = 25 µM | |

| Cytotoxicity | MTT assay | IC50 = 30 µM in cancer cells |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations as low as 50 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent.

- Cancer Cell Line Studies : In vitro studies on human cancer cell lines (MCF-7 and MDA-MB-231) revealed that the compound induces apoptosis at concentrations around 30 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

- Enzyme Targeting : Research focused on the inhibition of specific kinases implicated in cancer progression showed that this compound effectively inhibits the proliferation of cancer cells by targeting the MAPK pathway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.